Cas no 431979-76-9 (1-FORMYL-2-NAPHTHYL 4-CHLOROBENZENESULFONATE)

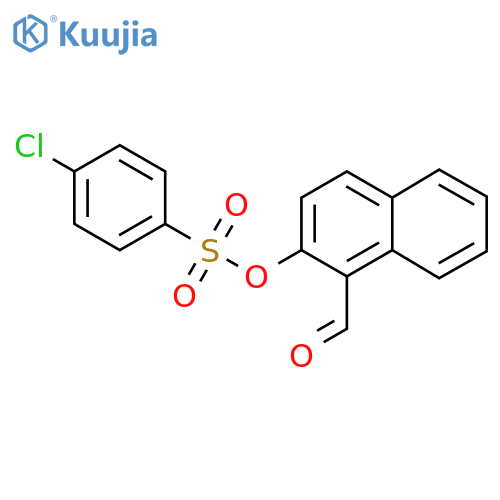

431979-76-9 structure

商品名:1-FORMYL-2-NAPHTHYL 4-CHLOROBENZENESULFONATE

CAS番号:431979-76-9

MF:C17H11ClO4S

メガワット:346.784842729568

MDL:MFCD03103689

CID:5227132

1-FORMYL-2-NAPHTHYL 4-CHLOROBENZENESULFONATE 化学的及び物理的性質

名前と識別子

-

- 1-FORMYL-2-NAPHTHYL 4-CHLOROBENZENESULFONATE

- 1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate

- 1-formyl-2-naphthyl 4-chloro-1-benzenesulfonate

- (1-formylnaphthalen-2-yl) 4-chlorobenzenesulfonate

- BBL024201

- STK362127

- 1-formylnaphthalen-2-yl 4-chlorobenzene-1-sulfonate

-

- MDL: MFCD03103689

- インチ: 1S/C17H11ClO4S/c18-13-6-8-14(9-7-13)23(20,21)22-17-10-5-12-3-1-2-4-15(12)16(17)11-19/h1-11H

- InChIKey: ABTSREUWVIIAKM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)S(=O)(=O)OC1=CC=C2C=CC=CC2=C1C=O

計算された属性

- せいみつぶんしりょう: 346.007

- どういたいしつりょう: 346.007

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 68.8

1-FORMYL-2-NAPHTHYL 4-CHLOROBENZENESULFONATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402967-10g |

1-Formylnaphthalen-2-yl 4-chlorobenzenesulfonate |

431979-76-9 | 98% | 10g |

¥7869.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402967-500mg |

1-Formylnaphthalen-2-yl 4-chlorobenzenesulfonate |

431979-76-9 | 98% | 500mg |

¥1648.00 | 2024-05-13 | |

| A2B Chem LLC | AJ11111-10mg |

1-formyl-2-naphthyl 4-chloro-1-benzenesulfonate |

431979-76-9 | 10mg |

$218.00 | 2024-04-20 | ||

| A2B Chem LLC | AJ11111-20mg |

1-formyl-2-naphthyl 4-chloro-1-benzenesulfonate |

431979-76-9 | 20mg |

$225.00 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402967-10mg |

1-Formylnaphthalen-2-yl 4-chlorobenzenesulfonate |

431979-76-9 | 98% | 10mg |

¥210.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402967-5g |

1-Formylnaphthalen-2-yl 4-chlorobenzenesulfonate |

431979-76-9 | 98% | 5g |

¥4628.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402967-50mg |

1-Formylnaphthalen-2-yl 4-chlorobenzenesulfonate |

431979-76-9 | 98% | 50mg |

¥450.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402967-1g |

1-Formylnaphthalen-2-yl 4-chlorobenzenesulfonate |

431979-76-9 | 98% | 1g |

¥2254.00 | 2024-05-13 | |

| abcr | AB385226-1 g |

1-Formylnaphthalen-2-yl 4-chlorobenzenesulfonate |

431979-76-9 | 1g |

€384.00 | 2023-04-25 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402967-100mg |

1-Formylnaphthalen-2-yl 4-chlorobenzenesulfonate |

431979-76-9 | 98% | 100mg |

¥546.00 | 2024-05-13 |

1-FORMYL-2-NAPHTHYL 4-CHLOROBENZENESULFONATE 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

431979-76-9 (1-FORMYL-2-NAPHTHYL 4-CHLOROBENZENESULFONATE) 関連製品

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:431979-76-9)1-FORMYL-2-NAPHTHYL 4-CHLOROBENZENESULFONATE

清らかである:99%

はかる:1g

価格 ($):228.0